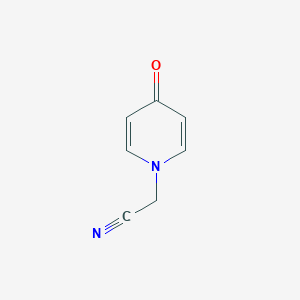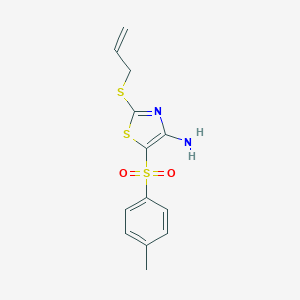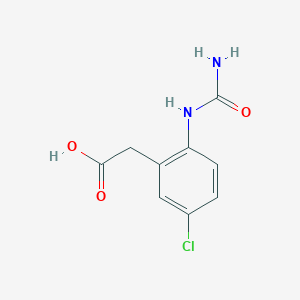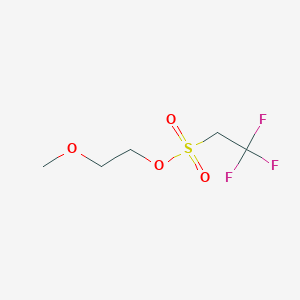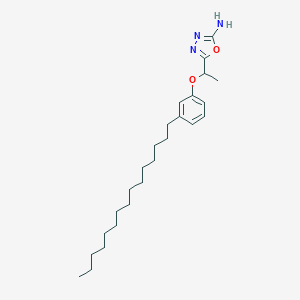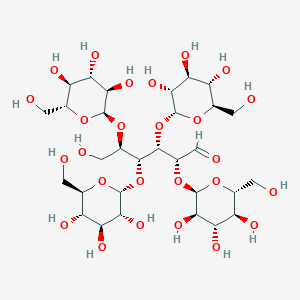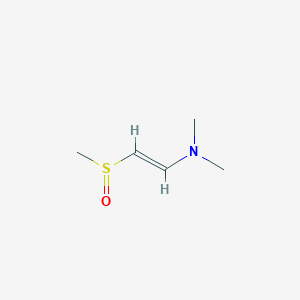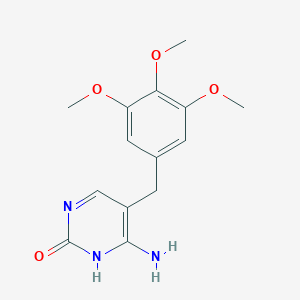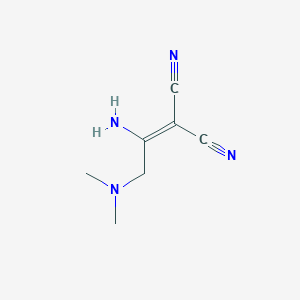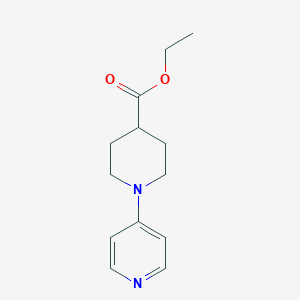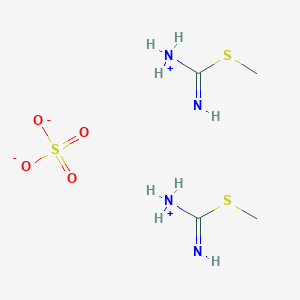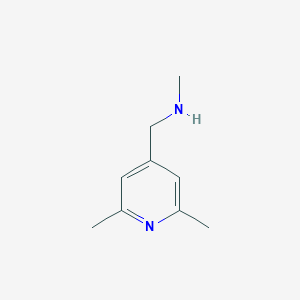
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMA is a derivative of the naturally occurring compound, nicotine, and has been shown to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine is complex and not fully understood. It is known to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system is still being studied.
生化学的および生理学的効果
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to increased activity in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition to its effects on the central nervous system, 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a number of advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have unique effects on the central nervous system that make it a valuable tool for studying the neurobiology of a variety of disorders. However, there are also limitations to the use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in lab experiments. Its effects on the central nervous system are complex and not fully understood, and its use in animal models may not accurately reflect its effects in humans.
将来の方向性
There are a number of future directions for research on 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine. One area of research is in the development of new drugs that target nicotinic acetylcholine receptors in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on these receptors, and further research may lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new animal models for studying the effects of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine on the central nervous system. Finally, there is a need for further research into the mechanisms by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system, which may lead to a better understanding of the neurobiology of a variety of disorders.
科学的研究の応用
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on the central nervous system. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia.
特性
CAS番号 |
120739-86-8 |
|---|---|
製品名 |
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
1-(2,6-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-9(6-10-3)5-8(2)11-7/h4-5,10H,6H2,1-3H3 |
InChIキー |
DQCSAZILCMXZRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)CNC |
正規SMILES |
CC1=CC(=CC(=N1)C)CNC |
同義語 |
4-Pyridinemethanamine,N,2,6-trimethyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

